N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One
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Overview
Description
N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One: is an organic compound that belongs to the class of benzisothiazolinones. It is commonly used as a biocide and preservative in various industrial and consumer products. The compound is known for its antimicrobial properties, making it effective in controlling the growth of bacteria, fungi, and algae.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One typically involves the reaction of 1,2-benzisothiazolin-3-one with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyethyl derivative. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the product. Quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzisothiazolinones.
Scientific Research Applications
N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in microbiological studies to control microbial contamination.
Medicine: It is investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: The compound is widely used in the formulation of paints, coatings, adhesives, and personal care products to prevent microbial growth.
Mechanism of Action
The antimicrobial activity of N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One is attributed to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. Additionally, it can inhibit the activity of essential enzymes within microbial cells, further contributing to its biocidal effects.
Comparison with Similar Compounds
Methyldiethanolamine: Another compound with antimicrobial properties, commonly used in gas treating and as a solvent.
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis and its antimicrobial activity.
Uniqueness: N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One stands out due to its specific structure, which combines the benzisothiazolinone core with a hydroxyethyl group. This unique structure enhances its solubility and effectiveness as a biocide compared to other similar compounds.
Properties
CAS No. |
4299-09-6 |
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Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H9NO2S/c11-6-5-10-9(12)7-3-1-2-4-8(7)13-10/h1-4,11H,5-6H2 |
InChI Key |
BKCDKWJRHGJSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCO |
Origin of Product |
United States |
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